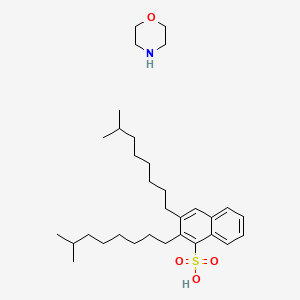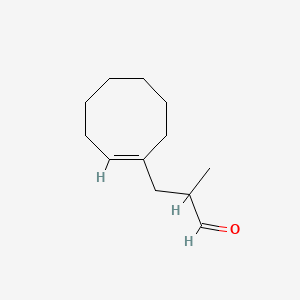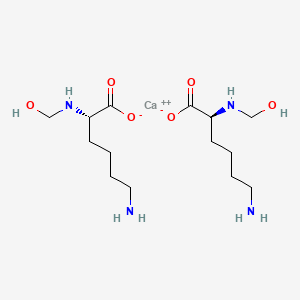
Calcium bis(N2-(hydroxymethyl)-L-lysinate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium bis(N2-(hydroxymethyl)-L-lysinate) is a complex compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is formed by the coordination of calcium ions with N2-(hydroxymethyl)-L-lysinate ligands, resulting in a stable structure that can participate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Calcium bis(N2-(hydroxymethyl)-L-lysinate) typically involves the reaction of calcium salts with N2-(hydroxymethyl)-L-lysine under controlled conditions. One common method is to dissolve calcium chloride in water and then add N2-(hydroxymethyl)-L-lysine, followed by adjusting the pH to facilitate the formation of the complex. The reaction is usually carried out at room temperature with constant stirring to ensure complete mixing and reaction.
Industrial Production Methods: On an industrial scale, the production of Calcium bis(N2-(hydroxymethyl)-L-lysinate) may involve more sophisticated techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and precise control of reaction parameters are crucial to obtaining a product that meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Calcium bis(N2-(hydroxymethyl)-L-lysinate) can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also participate in reduction reactions, often facilitated by reducing agents such as sodium borohydride.
Substitution: The ligands in the compound can be substituted with other functional groups, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various organic reagents can be used to introduce new functional groups into the compound.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Applications De Recherche Scientifique
Calcium bis(N2-(hydroxymethyl)-L-lysinate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, facilitating the formation of complex molecules.
Biology: The compound has been studied for its potential role in biological systems, particularly in enzyme catalysis and protein interactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of calcium-related disorders.
Industry: It is used in the production of advanced materials, such as biodegradable polymers and nanocomposites.
Mécanisme D'action
The mechanism by which Calcium bis(N2-(hydroxymethyl)-L-lysinate) exerts its effects involves the coordination of calcium ions with the ligands, which can influence various molecular targets and pathways. The compound can interact with proteins and enzymes, altering their activity and function. This interaction is often mediated by the calcium ions, which play a crucial role in stabilizing the structure of the compound and facilitating its reactivity.
Comparaison Avec Des Composés Similaires
Calcium bis(N2-(hydroxymethyl)-D-lysinate): A stereoisomer with similar properties but different biological activity.
Calcium bis(N2-(hydroxymethyl)-L-argininate): Another compound with similar coordination chemistry but different functional groups.
Uniqueness: Calcium bis(N2-(hydroxymethyl)-L-lysinate) is unique due to its specific ligand structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
75195-63-0 |
|---|---|
Formule moléculaire |
C14H30CaN4O6 |
Poids moléculaire |
390.49 g/mol |
Nom IUPAC |
calcium;(2S)-6-amino-2-(hydroxymethylamino)hexanoate |
InChI |
InChI=1S/2C7H16N2O3.Ca/c2*8-4-2-1-3-6(7(11)12)9-5-10;/h2*6,9-10H,1-5,8H2,(H,11,12);/q;;+2/p-2/t2*6-;/m00./s1 |
Clé InChI |
ZJJIYVSKPCNUNZ-UAIGZDOSSA-L |
SMILES isomérique |
C(CCN)C[C@@H](C(=O)[O-])NCO.C(CCN)C[C@@H](C(=O)[O-])NCO.[Ca+2] |
SMILES canonique |
C(CCN)CC(C(=O)[O-])NCO.C(CCN)CC(C(=O)[O-])NCO.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



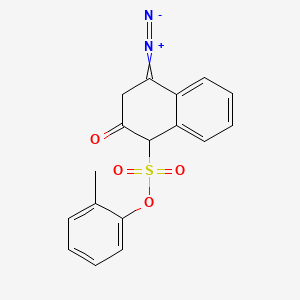
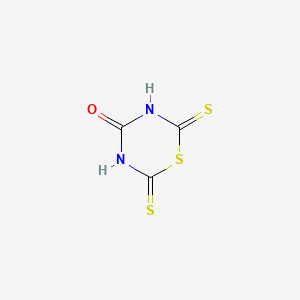
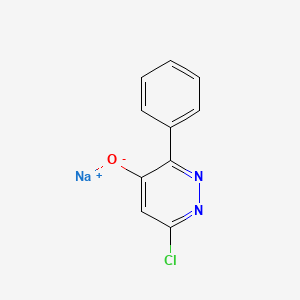
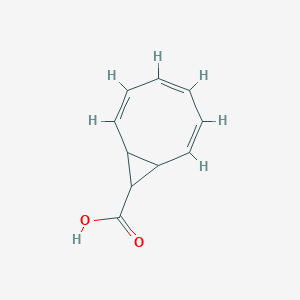
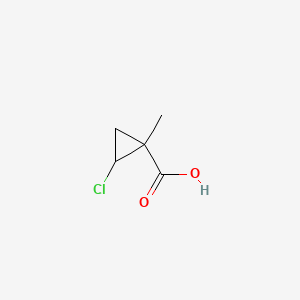
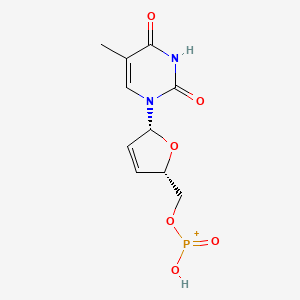

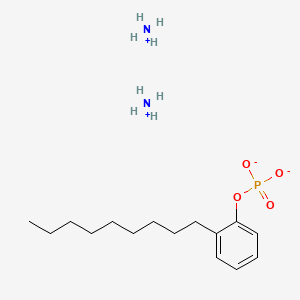
![1,1'-Isopropylidenebis(oxy)bis[2-ethylhexane]](/img/structure/B12669173.png)


